molecular formula C17H16Cl2N2O2 B323565 N,N'-bis(3-chlorophenyl)pentanediamide

N,N'-bis(3-chlorophenyl)pentanediamide

Cat. No.: B323565
M. Wt: 351.2 g/mol
InChI Key: KDZZOBWWDBTOOG-UHFFFAOYSA-N
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Description

N,N'-bis(3-chlorophenyl)pentanediamide is a diamide derivative featuring a pentanedioic acid backbone linked to two 3-chlorophenyl groups via amide bonds. Its molecular formula is C₁₇H₁₄Cl₂N₂O₂, with a molecular weight of 349.21 g/mol. The compound is synthesized through condensation reactions between glutaryl chloride (or related diacyl chlorides) and 3-chloroaniline derivatives under controlled conditions . Its structural rigidity, conferred by the aromatic 3-chlorophenyl substituents and the central aliphatic chain, influences its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N,N//'-bis(3-chlorophenyl)pentanediamide

InChI

InChI=1S/C17H16Cl2N2O2/c18-12-4-1-6-14(10-12)20-16(22)8-3-9-17(23)21-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23)

InChI Key

KDZZOBWWDBTOOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N'-bis(3-chlorophenyl)pentanediamide , highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Properties Reference ID
This compound 3-chlorophenyl 349.21 Low cytotoxicity in cancer cell lines (IC₅₀ > 100 µM)
N,N'-bis(4-chlorophenyl)pentanediamide 4-chlorophenyl 349.21 Higher cytotoxicity (IC₅₀: 25–50 µM) in MCF-7 cells
N,N'-bis(3-bromophenyl)pentanediamide 3-bromophenyl 438.11 Moderate cytotoxicity (IC₅₀: 50–75 µM)
N,N'-bis(2,3-dichlorophenyl)propanediamide 2,3-dichlorophenyl (shorter chain) 392.07 Pesticidal activity (e.g., cyprofuram analog)
N,N'-bis(3-methylphenyl)succinamide 3-methylphenyl (succinamide core) 296.33 Antiparallel hydrogen bonding, structural rigidity
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl 332.36 High yield (68%), applications in polymer synthesis

Structural and Electronic Effects

  • Substituent Position :

    • The 3-chlorophenyl group in the target compound induces steric hindrance and electron-withdrawing effects, reducing its binding affinity to cellular targets compared to 4-chlorophenyl analogs, which exhibit better planarity and higher cytotoxicity .
    • 2,3-Dichlorophenyl derivatives (e.g., from ) demonstrate enhanced lipophilicity and pesticidal activity due to increased halogen density .
  • Chain Length and Flexibility :

    • Pentanediamide (5-carbon chain) derivatives show balanced flexibility for intermolecular interactions, whereas succinamide (4-carbon) analogs (e.g., in ) exhibit tighter molecular packing via N–H⋯O hydrogen bonds .
    • Hexanediamide derivatives (6-carbon chain) display reduced solubility but improved thermal stability .

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